6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
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Overview
Description
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It is likely that it interacts with its targets (potentially egfr and her2) in a manner similar to other quinazoline derivatives .
Biochemical Pathways
Based on the potential targets, it may influence pathways related to cell growth and proliferation, potentially having an impact on cancerous cells .
Result of Action
Given the potential targets, it may have an impact on cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, where the quinazoline derivative is reacted with 4-(4-nitrophenyl)piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the bromine and piperazine substituents.
4-(4-Nitrophenyl)piperazine: Lacks the quinazoline core.
6-Bromoquinazoline: Lacks the piperazine and phenyl substituents.
Uniqueness
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the bromine atom, nitrophenyl group, and piperazine moiety all contribute to its potential as a versatile compound in scientific research.
Properties
IUPAC Name |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDDAZDSKGTHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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